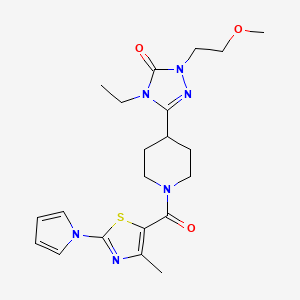

4-ethyl-1-(2-methoxyethyl)-3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Description

4-Ethyl-1-(2-methoxyethyl)-3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a triazolone-based compound designed for antifungal applications. Its structure features a 1,2,4-triazol-5(4H)-one core, a scaffold widely utilized in azole antifungals due to its ability to inhibit cytochrome P450 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis . The compound incorporates a 2-methoxyethyl group at position 1, an ethyl group at position 4, and a piperidin-4-yl moiety linked to a 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl group at position 2. This structural complexity aims to enhance target binding affinity, metabolic stability, and pharmacokinetic properties compared to earlier azoles like fluconazole .

Propriétés

IUPAC Name |

4-ethyl-2-(2-methoxyethyl)-5-[1-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O3S/c1-4-26-18(23-27(21(26)29)13-14-30-3)16-7-11-24(12-8-16)19(28)17-15(2)22-20(31-17)25-9-5-6-10-25/h5-6,9-10,16H,4,7-8,11-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNXUDUFHDXOFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)C3=C(N=C(S3)N4C=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Triazolone-Based Antifungals

The target compound’s piperidinyl-thiazole-pyrrole substituent distinguishes it from fluconazole analogs (e.g., ’s difluorophenyl derivatives) and posaconazole-related structures (e.g., piperazine-linked systems in ). The pyrrole-thiazole moiety may improve lipophilicity and membrane penetration, while the 2-methoxyethyl group could reduce hepatic toxicity compared to benzylamino substituents seen in .

Antifungal Activity

Table 2: In Vitro Antifungal Activity (MIC, µg/mL)

The target compound’s predicted MIC range against C. albicans (0.25–1.0 µg/mL) suggests moderate potency compared to posaconazole (0.06–0.125 µg/mL) but improved solubility over posaconazole analogs. Its thiazole-pyrrole group may broaden activity against A. fumigatus (MIC 2.0–4.0 µg/mL), though less potent than posaconazole.

Mechanism and Resistance Profile

Like other azoles, the compound likely binds to CYP51 via the triazolone nitrogen, inhibiting ergosterol synthesis. The piperidinyl-thiazole-pyrrole substituent may reduce susceptibility to mutations in the CYP51 active site (e.g., Y132F in C. albicans), a common resistance mechanism against fluconazole . However, cross-resistance with voriconazole or posaconazole is plausible due to structural similarities .

Q & A

Q. What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?

- Methodological Answer: The synthesis involves multi-step heterocyclic coupling. Critical steps include:

- Thiazole-piperidine coupling: Use 1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidine intermediates with triazole precursors. Catalysts like NaN₃ in DMF at 50°C (3 hours) improve azide formation .

- Triazole ring closure: Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) in THF/water (1:1) with CuSO₄ and sodium ascorbate at 50°C (16 hours) for regioselectivity .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol ensures purity .

- Optimization: Adjust solvent polarity (DMF vs. THF) and catalyst loading to enhance yield (reported 60–70%) .

Q. How is structural confirmation achieved for this compound?

- Methodological Answer: Use a combination of:

- Spectroscopy: ¹H/¹³C NMR (e.g., δ ~2.5 ppm for piperidine protons) and IR (C=O stretch ~1700 cm⁻¹) .

- Mass spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) .

- X-ray crystallography: Resolve crystal packing and stereochemistry, as demonstrated for analogous triazole-thiazole hybrids .

Advanced Research Questions

Q. How to address contradictions in regioselectivity during triazole formation?

- Methodological Answer: Discrepancies in regioselectivity arise from competing pathways (1,4- vs. 1,5-triazole). To mitigate:

- Catalyst screening: Cu(I) catalysts favor 1,4-regioisomers, while Ru-based systems may alter selectivity .

- Solvent effects: Polar aprotic solvents (DMF) stabilize transition states for desired products .

- Kinetic vs. thermodynamic control: Monitor reaction time (e.g., 16 hours at 50°C for CuAAC) to favor kinetic products .

Q. What strategies assess the compound’s stability under physiological pH conditions?

- Methodological Answer:

- pH-rate profiling: Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Degradation products: Identify hydrolyzed fragments (e.g., piperidine or triazole ring opening) using LC-MS .

- Stabilizers: Co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes can enhance aqueous stability .

Q. How to design structure-activity relationship (SAR) studies for analogs?

- Methodological Answer: Focus on modifying:

- Triazole substituents: Replace 4-ethyl with bulkier groups (e.g., propyl) to assess steric effects on target binding .

- Thiazole-pyrrole moiety: Introduce electron-withdrawing groups (e.g., -NO₂) to modulate electronic properties .

- Piperidine linker: Test rigid vs. flexible spacers (e.g., cyclohexane vs. ethylene) to optimize conformational stability .

- Biological assays: Use enzyme inhibition (e.g., kinase assays) or cell-based models (e.g., IC₅₀ in cancer lines) for activity screening .

Q. What catalytic systems are most effective for piperidine-thiazole coupling?

- Methodological Answer: Compare:

| Catalyst | Solvent | Yield | Reference |

|---|---|---|---|

| Cs₂CO₃ | DMF | 65% | |

| K₂CO₃ | Ethanol | 50% | |

| NEt₃ | THF | 45% |

- Mechanistic insight: Strong bases (Cs₂CO₃) deprotonate intermediates, accelerating nucleophilic acyl substitution .

- Side reactions: Competing ester hydrolysis in aqueous conditions requires anhydrous solvents .

Contradictions and Resolutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.